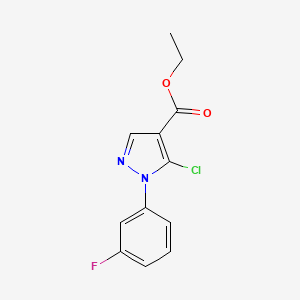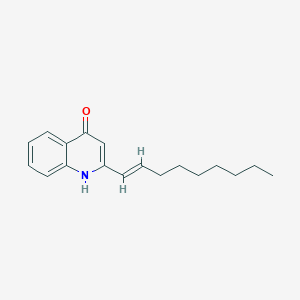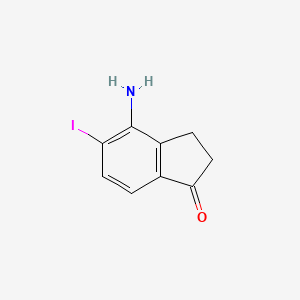
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with amino and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method includes the following steps:
Iodination: The starting material, 2,3-dihydro-1H-inden-1-one, is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 5-position.
Amination: The iodinated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indanone derivatives.
Scientific Research Applications
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino and iodine groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the amino and iodine substitutions.
4-Amino-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the iodine atom.
5-Iodo-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the amino group.
Uniqueness
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and iodine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4-amino-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8INO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 |
InChI Key |
UWRRDGQVDMWZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


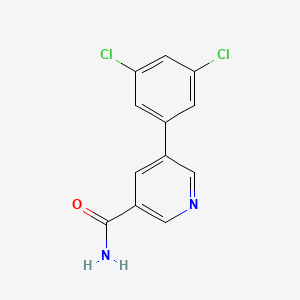
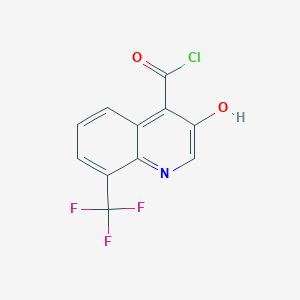
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
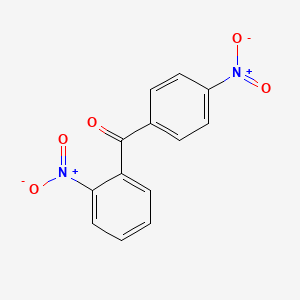

![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)
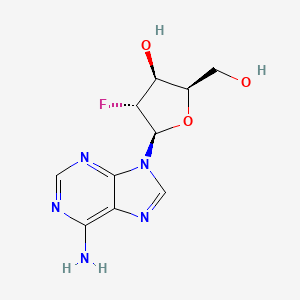
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)
